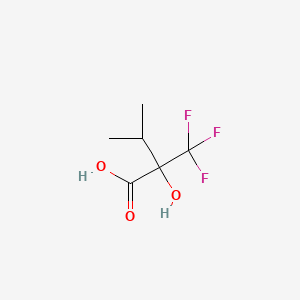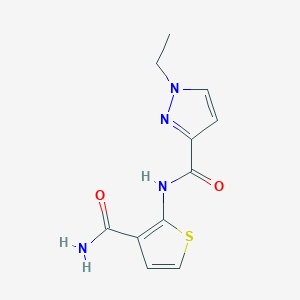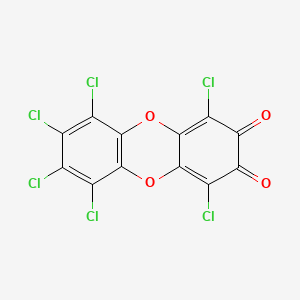
1,4,6,7,8,9-Hexachlorooxanthrene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,7,8,9-Hexachlorooxanthrene-2,3-dione is a complex organic compound . It contains a total of 24 bonds, including 24 non-H bonds, 10 multiple bonds, 4 double bonds, and 6 aromatic bonds . The structure also includes 3 six-membered rings, 2 ten-membered rings, 2 aliphatic ketones, and 2 aromatic ethers .
Molecular Structure Analysis
The molecular structure of 1,4,6,7,8,9-Hexachlorooxanthrene-2,3-dione is quite complex. It contains 24 bonds in total, including 10 multiple bonds and 4 double bonds . The structure also includes 6 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings . Additionally, it contains 2 aliphatic ketones and 2 aromatic ethers .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research on spirocyclopropane derivatives, specifically 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione and 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro [2.5]octane-4,8-dione, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates the potential utility of structurally complex diones in protecting metals from corrosion, a critical aspect in materials science and engineering (Chafiq et al., 2020).
Polymer Modification
A bifunctional monomer derived from lactide was used to toughen polylactide, showcasing how specific chemical structures can enhance the physical properties of polymers. This suggests the relevance of dione derivatives in creating novel polymeric materials with improved characteristics (Jing & Hillmyer, 2008).
Eigenschaften
IUPAC Name |
1,4,6,7,8,9-hexachlorodibenzo-p-dioxin-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl6O4/c13-1-2(14)4(16)10-9(3(1)15)21-11-5(17)7(19)8(20)6(18)12(11)22-10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPVNUMBFTEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(C(=O)C(=O)C(=C3O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perchloro-2,3-oxanthrenequinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)
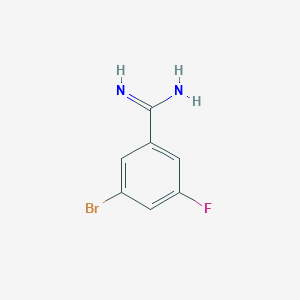
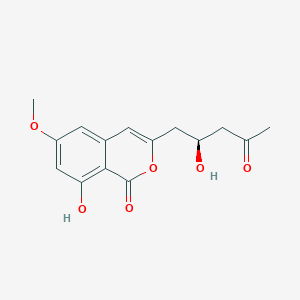

![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)
![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)


